molecular formula C23H25N7O2 B8107601 Flt3-IN-4

Flt3-IN-4

Cat. No.: B8107601
M. Wt: 431.5 g/mol
InChI Key: XIMGYPHSYIMHAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FLT3-IN-4 is a potent inhibitor of the FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic stem cells. FLT3 mutations are commonly associated with acute myeloid leukemia (AML), making FLT3 inhibitors valuable in the treatment of this aggressive cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: FLT3-IN-4 can be synthesized through a multi-step organic synthesis process. The synthesis typically involves the formation of key intermediates through reactions such as nucleophilic substitution, cyclization, and functional group transformations. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperature and pressure to optimize yield and purity .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and adhering to regulatory standards. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: FLT3-IN-4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines, thiols.

Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

FLT3-IN-4 has a wide range of scientific research applications, including:

Mechanism of Action

FLT3-IN-4 exerts its effects by binding to the active site of the FLT3 receptor, inhibiting its kinase activity. This prevents the phosphorylation of downstream signaling molecules, such as STAT5, AKT, and ERK, which are involved in cell proliferation and survival. By blocking these pathways, this compound induces apoptosis and inhibits the growth of FLT3-mutated cells .

Comparison with Similar Compounds

FLT3-IN-4 is compared with other FLT3 inhibitors such as midostaurin, gilteritinib, and quizartinib. While all these compounds target FLT3, this compound is unique in its structural features and binding affinity, which may result in different efficacy and resistance profiles. Similar compounds include:

This compound’s unique structural characteristics and binding properties make it a valuable addition to the arsenal of FLT3 inhibitors, offering potential advantages in overcoming resistance and improving therapeutic outcomes.

Properties

IUPAC Name

1-[4-(4-amino-7-prop-2-enylpyrrolo[2,3-d]pyrimidin-5-yl)phenyl]-3-(5-tert-butyl-1,2-oxazol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N7O2/c1-5-10-30-12-16(19-20(24)25-13-26-21(19)30)14-6-8-15(9-7-14)27-22(31)28-18-11-17(32-29-18)23(2,3)4/h5-9,11-13H,1,10H2,2-4H3,(H2,24,25,26)(H2,27,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIMGYPHSYIMHAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)C3=CN(C4=NC=NC(=C34)N)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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